

# Cellular Sources of Endogenous Erythropoietin Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Erythropoietin (EPO), the primary hormonal regulator of erythropoiesis, is a glycoprotein whose production is meticulously controlled in response to tissue oxygen levels. While the kidney is the principal site of EPO synthesis in adults, the liver plays a crucial role during fetal development and can be reactivated under certain pathological conditions. This guide provides a comprehensive overview of the cellular origins of endogenous EPO, the molecular pathways governing its expression, and detailed experimental protocols for the identification and characterization of EPO-producing cells. A thorough understanding of these processes is critical for the development of novel therapeutics for anemia and other disorders associated with dysregulated erythropoiesis.

## **Cellular Sources of Erythropoietin**

The production of erythropoietin is compartmentalized both developmentally and anatomically, with a well-defined switch from hepatic to renal production occurring around the time of birth.

### **Renal Production in Adults**

In adults, the vast majority of circulating EPO, estimated to be around 90%, is synthesized in the kidneys.[1] The primary cellular sources are specialized fibroblast-like cells located in the renal interstitium, specifically the peritubular fibroblasts of the cortex and outer medulla.[2][3][4]



These cells are situated in close proximity to the peritubular capillaries, ideally positioned to sense local oxygen tension.[4] Studies in murine models have indicated that these EPO-producing cells constitute less than 10% of the total renal interstitial cell population.[2]

## **Hepatic Production**

The liver is the main site of EPO production during fetal life.[5][6][7] Following birth, hepatic EPO synthesis is significantly downregulated. However, the liver retains the capacity to produce EPO, contributing approximately 10% of the total circulating hormone in healthy adults.[1] This production can be substantially upregulated in response to severe anemia or hypoxia, particularly in anephric individuals.[8][9][10] The primary EPO-producing cells in the liver are hepatocytes and perisinusoidal Ito cells.[3] In severely anemic mice, it has been observed that hepatocytes account for approximately 80% of hepatic EPO-producing cells, with the remaining 20% being of non-epithelial origin.[2]

## **Extra-renal and Extra-hepatic Production**

While the kidney and liver are the predominant sources, low levels of EPO mRNA have been detected in other tissues, including the brain, spleen, lung, and bone marrow. However, the contribution of these sites to systemic EPO levels is considered minimal and they are not capable of compensating for the loss of renal EPO production.

# Quantitative Contribution to Endogenous EPO Production

The relative contribution of different organs and cell types to the total EPO pool varies significantly with developmental stage and physiological conditions.



| Organ                                 | Developmental<br>Stage/Condition | Cell Type(s)                              | Relative<br>Contribution to<br>Total EPO | Reference(s) |
|---------------------------------------|----------------------------------|-------------------------------------------|------------------------------------------|--------------|
| Kidney                                | Adult (Normoxia)                 | Peritubular<br>Fibroblasts                | ~90%                                     | [1]          |
| Adult (Severe<br>Anemia/Hypoxia)      | Peritubular<br>Fibroblasts       | >90%                                      |                                          |              |
| Liver                                 | Fetus                            | Hepatocytes, Ito<br>Cells                 | Major source                             | [5][6][7]    |
| Adult (Normoxia)                      | Hepatocytes, Ito<br>Cells        | ~10%                                      | [1]                                      |              |
| Adult<br>(Anephric/Severe<br>Hypoxia) | Hepatocytes, Ito<br>Cells        | Can become the major source               | [8][9][10]                               |              |
| Severely Anemic<br>Mice (Hepatic)     | Hepatocytes                      | ~80% of hepatic<br>EPO-producing<br>cells | [2]                                      | _            |
| Severely Anemic<br>Mice (Hepatic)     | Non-epithelial<br>cells          | ~20% of hepatic<br>EPO-producing<br>cells | [2]                                      | _            |

## **Regulation of Erythropoietin Gene Expression**

The expression of the EPO gene is tightly regulated at the transcriptional level, primarily in response to changes in oxygen availability. This process is orchestrated by a sophisticated signaling pathway involving hypoxia-inducible factors (HIFs).

## The HIF-2α Signaling Pathway

The cornerstone of oxygen-dependent EPO regulation is the HIF-2 $\alpha$  transcription factor.[11][12] Under normoxic conditions, the  $\alpha$ -subunit of HIF-2 is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event allows for its recognition by the von Hippel-



Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.

In hypoxic conditions, the PHD enzymes are inactive, allowing HIF- $2\alpha$  to accumulate and translocate to the nucleus. There, it dimerizes with the constitutively expressed HIF- $1\beta$  (also known as ARNT) and binds to hypoxia-responsive elements (HREs) in the 3' enhancer region of the EPO gene, thereby initiating transcription.[12]

## **Negative Regulation by GATA-2**

The transcription factor GATA-2 has been shown to negatively regulate EPO gene expression. [13][14] GATA-2 binds to a specific GATA sequence in the EPO promoter region, leading to the suppression of EPO transcription.[13][14] This inhibitory effect is believed to play a role in the tissue-specific expression of EPO and in the downregulation of its production under certain inflammatory conditions.[15]

## **Experimental Protocols**

The identification and characterization of EPO-producing cells rely on a variety of specialized molecular and cellular techniques.

## In Situ Hybridization for EPO mRNA

In situ hybridization (ISH) is a powerful technique for localizing specific mRNA transcripts within tissue sections, providing direct evidence of gene expression at the single-cell level.

#### Protocol:

- Tissue Preparation:
  - Perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
  - Dissect the kidney or liver and post-fix in 4% PFA overnight at 4°C.
  - Cryoprotect the tissue by immersion in 30% sucrose in PBS at 4°C until it sinks.
  - Embed the tissue in optimal cutting temperature (OCT) compound and freeze at -80°C.



Cut 10-14 μm thick sections using a cryostat and mount on positively charged slides.[16]

#### Probe Preparation:

 Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the EPO mRNA sequence using an in vitro transcription kit. A sense probe should be used as a negative control.

#### • Hybridization:

- Air-dry the sections and then fix with 4% PFA for 10 minutes.
- $\circ$  Wash with PBS and then treat with proteinase K (10  $\mu$ g/mL) for 10 minutes at 37°C to improve probe penetration.
- Post-fix with 4% PFA for 5 minutes.
- Wash with PBS and then acetylate with 0.25% acetic anhydride in 0.1 M triethanolamine for 10 minutes to reduce non-specific binding.
- Pre-hybridize the sections in hybridization buffer (50% formamide, 5x SSC, 1x Denhardt's solution, 250 μg/mL yeast tRNA, 500 μg/mL salmon sperm DNA) for 2 hours at 65°C.
- Add the DIG-labeled probe (diluted in hybridization buffer) to the sections, cover with a coverslip, and incubate overnight at 65°C in a humidified chamber.[16]

#### Washing and Detection:

- Remove coverslips and wash the slides in 5x SSC at 65°C, followed by a high-stringency wash in 0.2x SSC at 65°C.
- Block with a blocking solution (e.g., 10% heat-inactivated sheep serum in MABT buffer) for 1 hour at room temperature.
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
- Wash with MABT buffer and then equilibrate in detection buffer.



- Develop the signal using a chromogenic substrate such as NBT/BCIP until the desired level of staining is achieved.
- Stop the reaction by washing with PBS, counterstain with nuclear fast red if desired, dehydrate, and mount.

## **Immunohistochemistry for EPO Protein**

Immunohistochemistry (IHC) allows for the detection and localization of the EPO protein within tissue sections.

#### Protocol:

- Tissue Preparation and Deparaffinization:
  - Fix tissue in 10% neutral buffered formalin and embed in paraffin.
  - Cut 4-5 μm thick sections and mount on charged slides.
  - Deparaffinize the sections by incubating in xylene (2x 5 minutes), followed by rehydration through a graded series of ethanol (100%, 95%, 70%) and finally water.[17]
- · Antigen Retrieval:
  - Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0)
    and heating in a pressure cooker or water bath.
- Staining:
  - Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
  - Wash with PBS and then block non-specific binding with a blocking serum (e.g., goat serum) for 30 minutes.
  - Incubate with a primary antibody specific for EPO overnight at 4°C.



- Wash with PBS and then incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
- Wash with PBS and then incubate with a streptavidin-horseradish peroxidase (HRP)
  conjugate for 30 minutes.
- Wash with PBS and develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.
- Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

## **Lineage Tracing of EPO-Producing Cells**

Lineage tracing using the Cre-loxP system is a powerful genetic tool to permanently label EPO-producing cells and their descendants, allowing for the study of their fate and plasticity.

#### **Experimental Workflow:**

- Generation of Transgenic Mice:
  - Generate a transgenic mouse line in which the Cre recombinase (often an inducible form like CreERT2) is knocked into the endogenous Epo locus (EpoCreERT2/+).[18][19]
  - Cross these mice with a reporter mouse line that expresses a fluorescent protein (e.g., tdTomato) following Cre-mediated recombination (e.g., Rosa26-tdTomato).
- · Induction of Recombination:
  - To label EPO-producing cells, administer tamoxifen to the EpoCreERT2/+;Rosa26-tdTomato mice. This induces the nuclear translocation of CreERT2 in cells actively transcribing the Epo gene, leading to the excision of a stop cassette and permanent expression of tdTomato in these cells and all their progeny.[18][19]
- Analysis:
  - Induce a physiological stress that stimulates EPO production (e.g., phlebotomy-induced anemia) either before or during tamoxifen administration to increase the number of labeled



cells.[18][19]

- Harvest kidneys at various time points after tamoxifen induction.
- Analyze the tissue using immunofluorescence to identify the tdTomato-positive cells and co-stain with markers for fibroblasts (e.g., PDGFRβ), myofibroblasts (e.g., α-SMA), or other cell types to determine their fate under normal and pathological conditions (e.g., kidney fibrosis).
- Combine with in situ hybridization for EPO mRNA to confirm that the labeled cells are indeed the source of EPO.

## Signaling Pathways and Experimental Workflows

Visual representations of the key molecular pathways and experimental designs are essential for a clear understanding of the complex processes involved in EPO production and its study.

## Signaling Pathway of EPO Gene Regulation





Click to download full resolution via product page

Caption: Regulation of Erythropoietin (EPO) gene expression by hypoxia.

## **Experimental Workflow for Lineage Tracing**





Click to download full resolution via product page

Caption: Workflow for lineage tracing of EPO-producing cells.



## Conclusion

The identification of renal peritubular fibroblasts and hepatic cells as the primary sources of endogenous erythropoietin, coupled with the elucidation of the HIF- $2\alpha$  regulatory pathway, has profoundly advanced our understanding of erythropoiesis. The experimental methodologies detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of EPO production and its dysregulation in disease. Future research, leveraging techniques such as single-cell RNA sequencing and advanced lineage tracing, will undoubtedly uncover new cellular players and regulatory networks, paving the way for the development of more targeted and effective therapies for a range of hematological disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. S1P Stimulates Erythropoietin Production in Mouse Renal Interstitial Fibroblasts by S1P1 and S1P3 Receptor Activation and HIF-2α Stabilization PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of in situ hybridization to study erythropoietin gene expression in murine kidney and liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythropoietin production in liver and kidneys PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peritubular cells are the site of erythropoietin synthesis in the murine hypoxic kidney PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythropoietin production by the fetal liver in an adult environment PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the Liver to Kidney Switch of Erythropoietin Production PMC [pmc.ncbi.nlm.nih.gov]
- 7. Robust Increases in Erythropoietin Production by the Hypoxic Fetus is a Response to Protect the Brain and Other Vital Organs PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. Patients with anaemia can shift from kidney to liver production of erythropoietin as shown by glycoform analysis - PubMed [pubmed.ncbi.nlm.nih.gov]







- 10. Increased Synthesis of Liver Erythropoietin with CKD PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatic HIF-2 regulates erythropoietic responses to hypoxia in renal anemia PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of erythropoiesis by hypoxia-inducible factors PMC [pmc.ncbi.nlm.nih.gov]
- 13. GATA transcription factors negatively regulate erythropoietin gene expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Inhibition of erythropoietin gene expression signaling involves the transcription factors GATA-2 and NF-kappaB PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. youtube.com [youtube.com]
- 18. Lineage tracing analysis defines erythropoietin-producing cells as a distinct subpopulation of resident fibroblasts with unique behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Cellular Sources of Endogenous Erythropoietin Production: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b568164#cellular-sources-of-endogenous-erythropoietin-production]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com